molecular formula C20H21N5 B4857367 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4857367
M. Wt: 331.4 g/mol
InChI Key: WRSPWPVABKLOQI-UHFFFAOYSA-N
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Description

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and real-time monitoring systems can help in optimizing the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole or pyrimidine derivatives.

    Substitution: Formation of halogenated pyrazole or pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-4-8-17-12-19(24-15(3)11-14(2)23-24)25-20(22-17)18(13-21-25)16-9-6-5-7-10-16/h5-7,9-13H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPWPVABKLOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3C(=CC(=N3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

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